molecular formula C18H20N2O3S B12205819 1-{[4-(pentyloxy)naphthalen-1-yl]sulfonyl}-1H-imidazole

1-{[4-(pentyloxy)naphthalen-1-yl]sulfonyl}-1H-imidazole

Cat. No.: B12205819
M. Wt: 344.4 g/mol
InChI Key: OKXVVHXIRFQPRQ-UHFFFAOYSA-N
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Description

1-{[4-(pentyloxy)naphthalen-1-yl]sulfonyl}-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a naphthalene ring substituted with a pentyloxy group and a sulfonyl group, which is further connected to an imidazole ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(pentyloxy)naphthalen-1-yl]sulfonyl}-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Naphthalene Derivative: The starting material, naphthalene, is first functionalized with a pentyloxy group through an etherification reaction.

    Sulfonylation: The pentyloxy-naphthalene derivative is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.

    Imidazole Ring Formation: The sulfonylated naphthalene derivative is finally reacted with an imidazole precursor under acidic or basic conditions to form the desired imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-{[4-(pentyloxy)naphthalen-1-yl]sulfonyl}-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the sulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

1-{[4-(pentyloxy)naphthalen-1-yl]sulfonyl}-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 1-{[4-(pentyloxy)naphthalen-1-yl]sulfonyl}-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-{[4-(methoxy)naphthalen-1-yl]sulfonyl}-1H-imidazole: Similar structure but with a methoxy group instead of a pentyloxy group.

    1-{[4-(ethoxy)naphthalen-1-yl]sulfonyl}-1H-imidazole: Similar structure but with an ethoxy group instead of a pentyloxy group.

Uniqueness

1-{[4-(pentyloxy)naphthalen-1-yl]sulfonyl}-1H-imidazole is unique due to the presence of the pentyloxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs.

Properties

Molecular Formula

C18H20N2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

1-(4-pentoxynaphthalen-1-yl)sulfonylimidazole

InChI

InChI=1S/C18H20N2O3S/c1-2-3-6-13-23-17-9-10-18(16-8-5-4-7-15(16)17)24(21,22)20-12-11-19-14-20/h4-5,7-12,14H,2-3,6,13H2,1H3

InChI Key

OKXVVHXIRFQPRQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CN=C3

Origin of Product

United States

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